N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific structural features, such as the length of the butanamide side chain and the presence of the dimethoxyphenyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C19H20N4O4/c1-4-15(23-19(25)13-7-5-6-8-14(13)21-22-23)18(24)20-12-9-10-16(26-2)17(11-12)27-3/h5-11,15H,4H2,1-3H3,(H,20,24) |
InChI Key |
QFPCWZWZLVEDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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